molecular formula C31H23N3O2 B11636236 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11636236
M. Wt: 469.5 g/mol
InChI Key: NKHCSEIYHSQGTP-XHPQRKPJSA-N
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Description

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the indole and benzylidene groups through condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Molecules featuring the indole moiety with various functional groups.

    Benzylidene Compounds: Compounds containing the benzylidene group attached to different cores.

Uniqueness

What sets 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one apart is its unique combination of the quinazolinone, indole, and benzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H23N3O2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C31H23N3O2/c1-21-10-9-13-23(18-21)34-29(32-27-16-7-5-15-25(27)31(34)36)19-26-24-14-6-8-17-28(24)33(30(26)35)20-22-11-3-2-4-12-22/h2-19H,20H2,1H3/b26-19-

InChI Key

NKHCSEIYHSQGTP-XHPQRKPJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6

Origin of Product

United States

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